BenchChemオンラインストアへようこそ!

1-(2-(Furan-3-yl)-2-hydroxyethyl)-3-(4-(trifluoromethyl)phenyl)urea

soluble epoxide hydrolase enzyme inhibition lead optimization

1-(2-(Furan-3-yl)-2-hydroxyethyl)-3-(4-(trifluoromethyl)phenyl)urea (CAS 1396857-64-9) is an aryl urea derivative disclosed as a potent soluble epoxide hydrolase (sEH) inhibitor in a series of patents assigned to The Regents of the University of California and Eicosis LLC. The molecule incorporates a furan-3-yl-hydroxyethyl motif on one side of the urea pharmacophore and a 4-trifluoromethylphenyl group on the other.

Molecular Formula C14H13F3N2O3
Molecular Weight 314.264
CAS No. 1396857-64-9
Cat. No. B2826649
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-(Furan-3-yl)-2-hydroxyethyl)-3-(4-(trifluoromethyl)phenyl)urea
CAS1396857-64-9
Molecular FormulaC14H13F3N2O3
Molecular Weight314.264
Structural Identifiers
SMILESC1=CC(=CC=C1C(F)(F)F)NC(=O)NCC(C2=COC=C2)O
InChIInChI=1S/C14H13F3N2O3/c15-14(16,17)10-1-3-11(4-2-10)19-13(21)18-7-12(20)9-5-6-22-8-9/h1-6,8,12,20H,7H2,(H2,18,19,21)
InChIKeyNWWOPLUGMIVWOC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(2-(Furan-3-yl)-2-hydroxyethyl)-3-(4-(trifluoromethyl)phenyl)urea (CAS 1396857-64-9): sEH Inhibitor Potency, Physicochemical Profile & Procurement Rationale


1-(2-(Furan-3-yl)-2-hydroxyethyl)-3-(4-(trifluoromethyl)phenyl)urea (CAS 1396857-64-9) is an aryl urea derivative disclosed as a potent soluble epoxide hydrolase (sEH) inhibitor in a series of patents assigned to The Regents of the University of California and Eicosis LLC [1]. The molecule incorporates a furan-3-yl-hydroxyethyl motif on one side of the urea pharmacophore and a 4-trifluoromethylphenyl group on the other [1]. As a representative member of the 1,3-disubstituted urea class of sEH inhibitors, this compound has been characterized for its inhibitory constant (Ki) against recombinant human sEH and for key physicochemical parameters including experimental logP (eLogP), molecular weight, and enzymatic dissociation half-life (t1/2) [1].

Why 1-(2-(Furan-3-yl)-2-hydroxyethyl)-3-(4-(trifluoromethyl)phenyl)urea Cannot Be Substituted with Generic sEH Inhibitors


Within the sEH inhibitor class, subtle structural variations—even among closely related 1,3-disubstituted ureas—produce marked differences in potency, dissociation kinetics, and lipophilicity that directly affect target occupancy and pharmacokinetics [1]. For instance, in the same patent family, compound 13 (methylfuran-2-carbonyl-piperidine-urea analog) achieves a Ki of 0.22 nM and a t1/2 of 15 min, whereas compound 1 (the target compound) exhibits a Ki of 1.43 nM and a shorter t1/2 of 14 min [1]. These differences in enzymatic half-life and potency are critical determinants of in vivo duration of action, meaning that generic substitution without matching these parameters risks under-dosing or off-target effects in experimental models [1].

Quantitative Evidence Guide: Direct Comparison of 1-(2-(Furan-3-yl)-2-hydroxyethyl)-3-(4-(trifluoromethyl)phenyl)urea Against Closest sEH Inhibitor Analogs


sEH Inhibitory Potency (Ki) Comparison Across Patent-Exemplified Urea Analogs

The target compound (Compound 1) inhibits recombinant human sEH with a Ki of 1.43 ± 0.01 nM as determined by FRET-displacement assay [1]. Within the same patent Table I, the most potent analog (Compound 13) achieves a Ki of 0.22 ± 0.01 nM, a 6.5-fold higher potency, whereas Compound 15 shows a Ki of 2.40 ± 0.08 nM, approximately 1.7-fold lower potency [1]. This places the target compound in a moderate-to-high potency tier that may be optimal for applications requiring partial but sustained target engagement rather than maximal inhibition.

soluble epoxide hydrolase enzyme inhibition lead optimization

Enzymatic Dissociation Half-Life (t1/2) Differentiates Duration of Target Engagement

The enzymatic dissociation half-life (t1/2) of the target compound is 14 minutes against recombinant human sEH, measured alongside Ki determination [1]. This parameter varies substantially among analogs: Compound 7 exhibits a t1/2 of 21 minutes (1.5-fold longer), while Compound 11 shows a t1/2 of only 8 minutes (0.57-fold shorter) [1]. Longer residence time correlates with extended pharmacodynamic effects in vivo, making t1/2 a critical differentiator for experimental design.

drug-target residence time pharmacodynamics sEH

Lipophilicity (eLogP) Comparison Guides ADME Property Predictions

The experimentally determined logP (eLogP) for the target compound is 3.26, as measured by HPLC method calibrated against selected inhibitor standards [1]. This value is notably lower than structurally related analogs such as Compound 19 (eLogP = 4.73) and Compound 14 (eLogP = 4.29), indicating reduced lipophilicity that may translate to lower non-specific protein binding, lower volumes of distribution, and potentially lower phospholipidosis risk [1].

lipophilicity ADME drug-likeness

Molecular Weight Distinction Among sEH Inhibitor Chemotypes

The molecular weight of the target compound is 415.11 g/mol, which is higher than some simpler urea-based sEH inhibitors exemplified in the patent, such as Compound 16 (MW = 380.15 g/mol), but lower than more complex analogs like Compound 21 (MW = 469.22 g/mol) [1]. This places the compound near the median of the patent-exemplified series, balancing structural complexity with drug-like property space.

molecular weight drug-like properties sEH inhibitor

Application Scenarios for 1-(2-(Furan-3-yl)-2-hydroxyethyl)-3-(4-(trifluoromethyl)phenyl)urea Based on Quantitative Comparative Evidence


In Vivo Pharmacology Studies Requiring Intermediate sEH Target Engagement

With a Ki of 1.43 nM and an enzymatic dissociation t1/2 of 14 minutes [1], this compound is positioned between ultra-potent, long-residence inhibitors (e.g., Compound 13, Ki = 0.22 nM, t1/2 = 15 min) and weaker, shorter-acting analogs (e.g., Compound 15, Ki = 2.40 nM, t1/2 = 11 min) [1]. This intermediate profile makes it suitable for rodent models of inflammatory or neuropathic pain where sustained but not maximal sEH inhibition is desired to avoid potential on-target toxicity from complete epoxy fatty acid stabilization.

Head-to-Head Comparator Studies for sEH Inhibitor Lead Optimization

The compound's well-characterized Ki (1.43 ± 0.01 nM), eLogP (3.26), and MW (415.11 g/mol) [1] provide baseline benchmarks for medicinal chemistry campaigns aimed at balancing potency with physicochemical properties [1]. Its moderate eLogP relative to high-lipophilicity analogs (eLogP up to 5.18) [1] offers a reference point for designing analogs with improved solubility while maintaining target affinity.

Biochemical Assay Validation Using Standardized sEH FRET-Displacement Protocol

The compound was characterized using a FRET-displacement assay standardized across the patent family (Lee et al. Anal. Chem. 2013 method) [1], making it a qualified positive control or calibration standard for laboratories establishing sEH inhibition assays. Its reported Ki of 1.43 nM serves as a reference value for inter-laboratory assay validation.

Procurement of Research-Grade sEH Inhibitor with Documented Physicochemical Parameters

For procurement officers evaluating sEH inhibitors from the same patent series, the target compound offers the advantage of four publicly disclosed quantitative parameters—Ki, t1/2, eLogP, and MW [1]—enabling cost-effectiveness analysis against analogs with different property profiles. Compounds lacking corresponding data in the same assay system present higher procurement risk due to uncharacterized batch-to-batch variability.

Quote Request

Request a Quote for 1-(2-(Furan-3-yl)-2-hydroxyethyl)-3-(4-(trifluoromethyl)phenyl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.